2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
Description
This compound features a 1,3-benzothiazole core linked to a piperidin-4-yl group, which is substituted at the nitrogen atom with a (4-chloro-3-methylphenoxy)acetyl moiety. The benzothiazole scaffold is known for its pharmacological versatility, including anticonvulsant, antimicrobial, and anticancer activities .
Properties
Molecular Formula |
C21H21ClN2O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-12-16(6-7-17(14)22)26-13-20(25)24-10-8-15(9-11-24)21-23-18-4-2-3-5-19(18)27-21/h2-7,12,15H,8-11,13H2,1H3 |
InChI Key |
SVONWZDRNLQANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This may include the use of phase transfer catalysts and specific temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Piperidine/Piperazine Cores
Table 1: Key Structural and Functional Comparisons
Key Findings and Analysis
Structural Novelty and Therapeutic Potential
- The target compound’s unique phenoxyacetyl-piperidine linker distinguishes it from: Piperazine-based analogues (), which may have altered solubility and target selectivity. Urea-linked benzothiazoles (), which exhibit proven anticonvulsant activity but lack the piperidine moiety’s conformational flexibility.
Biological Activity
The compound 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : C_{19}H_{22}ClN_{3}O_{2}S
- Molecular Weight : 373.91 g/mol
- IUPAC Name : 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
This compound features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds containing benzothiazole derivatives. For instance, a recent investigation revealed that benzothiazole derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer activity of similar compounds has been extensively studied. For example, thiazole and benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction. In vitro studies indicated that certain derivatives could induce apoptosis in HeLa cells via both intrinsic and extrinsic pathways .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzothiazole derivatives on different cancer cell lines. The results indicated that compounds similar to 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole exhibited IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cell lines, surpassing the efficacy of standard chemotherapeutics like cisplatin .
Enzyme Inhibition
Research has also highlighted the enzyme inhibitory potential of benzothiazole derivatives. Specifically, these compounds have been identified as inhibitors of various kinases involved in cancer progression. For instance, a series of novel benzothiazole derivatives were synthesized and tested for their ability to inhibit RET kinase activity, demonstrating moderate to high potency .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | N/A | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | N/A | Interference with metabolic pathways |
| Anticancer | HeLa | 8.5 - 25.6 | Induction of apoptosis |
| Anticancer | K562 | 8.5 - 14.9 | Induction of apoptosis |
| Enzyme Inhibition | RET Kinase | Moderate | Inhibition of kinase activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
